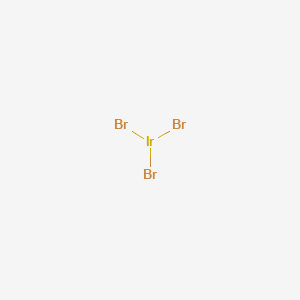
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride
概要
説明
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride (DEAD) is a chemical compound that is widely used in scientific research. It is a polycyclic aromatic hydrocarbon with two anhydride groups, which makes it a versatile reagent for organic synthesis. DEAD has been extensively studied for its unique properties and applications in various fields of research.
作用機序
The mechanism of action of 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride is based on its ability to act as a dehydrating agent. The anhydride groups in 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride react with nucleophiles, such as alcohols and amines, to form cyclic anhydrides and lactones. The reaction proceeds through an intermediate species that involves the formation of a tetrahedral intermediate.
生化学的および生理学的効果
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride has no known biochemical or physiological effects. It is a synthetic compound that is used exclusively in laboratory experiments. There is no evidence to suggest that it has any toxic or harmful effects on living organisms.
実験室実験の利点と制限
The main advantage of using 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride in laboratory experiments is its versatility. It can be used in a wide range of reactions, and it is readily available from commercial suppliers. However, 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride is a highly reactive compound that requires careful handling and storage. It is also sensitive to moisture and air, which can affect its reactivity.
将来の方向性
There are several future directions for research on 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride. One area of interest is the development of new synthetic methods that use 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride as a reagent. Another area of research is the use of 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride in the synthesis of biologically active compounds, such as antibiotics and anticancer agents. Additionally, there is potential for the use of 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride in the development of new materials, such as polymers and coatings.
Conclusion:
In conclusion, 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride (9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride) is a versatile reagent that is widely used in scientific research. Its unique properties make it a valuable tool for chemists, and its potential applications in various fields of research make it an area of interest for future studies. While there are limitations to its use, careful handling and storage can ensure its effectiveness in laboratory experiments.
科学的研究の応用
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride is used as a reagent in organic synthesis, particularly in the preparation of cyclic anhydrides and lactones. It is also used as a catalyst in the synthesis of peptides and other biologically active compounds. 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride is a versatile reagent that can be used in a wide range of reactions, making it a valuable tool for chemists.
特性
CAS番号 |
1625-83-8 |
|---|---|
製品名 |
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride |
分子式 |
C18H10O3 |
分子量 |
274.3 g/mol |
IUPAC名 |
17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15(19)-heptaene-16,18-dione |
InChI |
InChI=1S/C18H10O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-14H |
InChIキー |
QJHKAOSKFASRQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O |
正規SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O |
その他のCAS番号 |
1625-83-8 |
同義語 |
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)
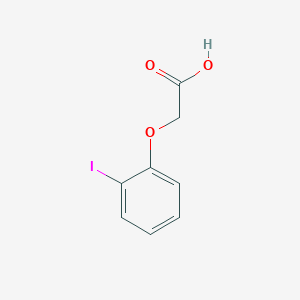
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)
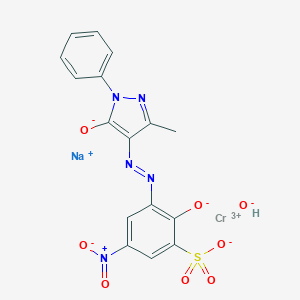
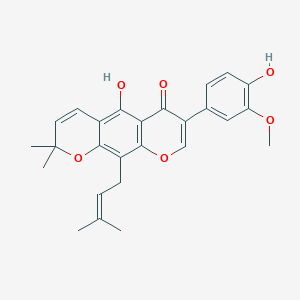
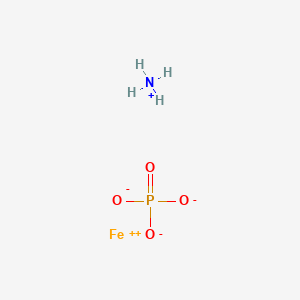
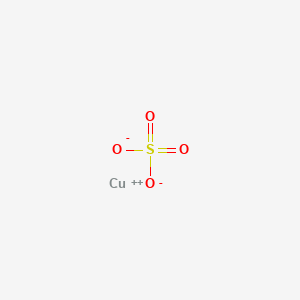

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)
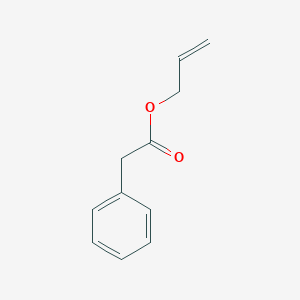
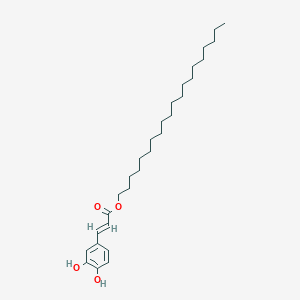
![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B158493.png)

